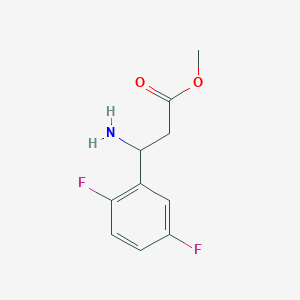

Methyl 3-amino-3-(2,5-difluorophenyl)propanoate

Description

Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate (CAS: 1213896-51-5) is an ester derivative featuring a chiral amino group and a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.20 g/mol . Notably, it is listed as discontinued in commercial catalogs, indicating possible challenges in synthesis or stability .

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

methyl 3-amino-3-(2,5-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3 |

InChI Key |

FTQZNNDAOZOSBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC(=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Benzenepropanoicacid,-amino-2,5-difluoro-.

Reduction: Benzenepropanol,-amino-2,5-difluoro-.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(2,5-difluorophenyl)propanoate is being investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Its fluorinated structure may enhance lipophilicity and binding affinity to receptors involved in neurotransmission.

Research indicates that this compound may exhibit various biological activities:

- Antitumor Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit nitric oxide production, which is crucial in inflammatory responses .

Enzyme Interaction Studies

This compound plays a crucial role in enzyme kinetics and interactions. For example:

- It has been shown to inhibit carbonic anhydrase II activity at micromolar concentrations with an IC50 value of approximately 15.6 μM, indicating its potential as an enzyme inhibitor .

Antitumor Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability at concentrations above 10 μM after 48 hours of exposure. This suggests a promising avenue for cancer treatment research.

Inhibition of Nitric Oxide Production

In vitro studies focusing on the anti-inflammatory properties of this compound indicated that it effectively reduced nitric oxide levels, showcasing potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Fluorine Substitution Patterns: The 2,5-difluorophenyl group in the target compound creates a distinct electronic profile compared to the 3,5-difluorophenyl analog . The 2,5-substitution may influence dipole moments and steric interactions in binding environments.

- Functional Groups: The ester group in the target compound enhances lipophilicity compared to carboxylic acids (e.g., 3-(2-methoxyphenyl)propanoic acid) but may reduce solubility in aqueous media . Trifluoroacetylated amino groups (e.g., CAS 105189-44-4) introduce strong electron-withdrawing effects, reducing nucleophilicity compared to free amino groups in the target compound .

Salt Forms :

Physicochemical and Commercial Considerations

Molecular Weight and Lipophilicity :

Biological Activity

Methyl 3-amino-3-(2,5-difluorophenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN O

- Molecular Weight : Approximately 215.2 g/mol

- Structure : The compound features an amino group, a methyl ester, and a difluorophenyl moiety, contributing to its unique chemical properties and biological activities.

This compound interacts with various biological targets, primarily through:

- Enzyme Interaction : The amino group can form hydrogen bonds with active site residues in enzymes, while the difluorophenyl group engages in hydrophobic interactions. This dual interaction can modulate enzyme activity and influence biochemical pathways.

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways that regulate growth and differentiation. This modulation can lead to alterations in gene expression patterns, impacting cellular metabolism.

Antiproliferative Effects

Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- In vitro Studies : Research demonstrated that the compound inhibits the proliferation of cancer cells at low micromolar concentrations. The IC values ranged from 10 to 20 µM across different cell lines, indicating its potential as an anticancer agent .

Neuroprotective Properties

The compound also shows promise in neuroprotection:

- Mechanistic Insights : It has been observed to activate pathways that inhibit apoptosis in neuronal cells exposed to excitotoxic agents like glutamate. This suggests a potential therapeutic role in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | IC = 10-20 µM | |

| Neuroprotective | Inhibits apoptosis via Akt pathway | |

| Enzyme Inhibition | Modulates enzyme activity |

Detailed Research Findings

- Anticancer Activity : A study conducted on various human cancer cell lines revealed that this compound significantly inhibits cell growth by inducing cell cycle arrest and apoptosis. The underlying mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

- Neuroprotective Mechanism : In a model of excitotoxicity induced by glutamate, treatment with the compound resulted in decreased levels of cleaved caspase-3, indicating reduced apoptosis in neuronal cells. This effect was attributed to the activation of the PI3K/Akt signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.